molecular formula C14H16O3 B7894042 Furan-3-yl(3-isopropoxyphenyl)methanol

Furan-3-yl(3-isopropoxyphenyl)methanol

Cat. No.: B7894042
M. Wt: 232.27 g/mol
InChI Key: CJANCXNSLFNGTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-isopropoxyphenyl)methanol typically involves the reaction of furan derivatives with phenyl compounds under specific conditions. One common method includes the use of Grignard reagents, where a furan derivative reacts with a phenyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(3-isopropoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Furan-3-yl(3-isopropoxyphenyl)methanol is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studying its interactions with biological molecules and potential bioactivity.

    Medicine: Investigating its potential as a pharmacophore in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furan-3-yl(3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(3-isopropoxyphenyl)methanol
  • Furan-3-yl(4-isopropoxyphenyl)methanol
  • Furan-3-yl(3-methoxyphenyl)methanol

Uniqueness

Furan-3-yl(3-isopropoxyphenyl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy group on the phenyl ring can enhance its lipophilicity and potentially improve its membrane permeability .

Properties

IUPAC Name

furan-3-yl-(3-propan-2-yloxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-10(2)17-13-5-3-4-11(8-13)14(15)12-6-7-16-9-12/h3-10,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJANCXNSLFNGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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